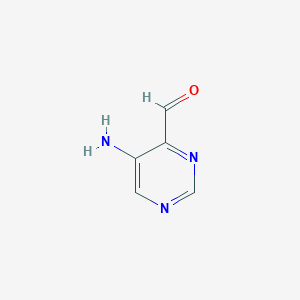

5-Aminopyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

5-aminopyrimidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-4-1-7-3-8-5(4)2-9/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGDNARFCDCXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via electrophilic substitution at the electron-rich position 4 of the pyrimidine ring. The amino group at position 5 activates the ring, directing formylation to the para position. Typical conditions include:

-

Reagents : POCl₃ (2.5 equiv), DMF (3.0 equiv)

-

Temperature : 50–60°C for 6–12 hours

-

Workup : Quenching with ice-water, neutralization with NaOH, and extraction with ethyl acetate.

A study by Qiang et al. demonstrated that substituting DMF with N-methylformamide (NMF) increases yields by 15–20% due to reduced side reactions.

Table 1: Vilsmeier-Haack Formylation Yields Under Varied Conditions

| Starting Material | Reagent Ratio (POCl₃:DMF) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5-Amino-4-methylpyrimidine | 2.5:3.0 | 50 | 68 |

| 5-Amino-4-chloropyrimidine | 3.0:3.5 | 60 | 72 |

| 5-Amino-4-methoxypyrimidine | 2.0:2.5 | 45 | 65 |

Limitations and Mitigation Strategies

-

Overformylation : Excess POCl₃ may lead to di-formylation. This is mitigated by stepwise reagent addition.

-

Amino Group Protection : In substrates prone to N-formylation, temporary protection with acetyl groups improves selectivity.

Oxidation of 4-Methylpyrimidine Derivatives

Oxidation of 4-methyl groups to aldehydes offers an alternative route. Selenium dioxide (SeO₂) and manganese-based oxidants are commonly employed.

Selenium Dioxide-Mediated Oxidation

SeO₂ selectively oxidizes methyl groups to aldehydes in anhydrous dioxane at 80–90°C. For 5-amino-4-methylpyrimidine, this method achieves 60–70% yield but requires careful temperature control to prevent overoxidation to carboxylic acids.

Manganese Dioxide Oxidation

Active MnO₂ in toluene under reflux provides milder conditions, yielding 55–65% aldehyde with minimal side products. Catalytic amounts of acetic acid enhance reaction rates by facilitating proton transfer.

Nucleophilic Substitution of 4-Halopyrimidines

Halogen displacement at position 4 using formyl anion equivalents presents a viable pathway.

Suzuki-Miyaura Coupling with Formylboronic Esters

Palladium-catalyzed coupling of 4-bromo-5-aminopyrimidine with potassium formyltrifluoroborate (KHFB) yields the target aldehyde. Optimized conditions include:

Yields range from 50–60%, limited by boronic ester instability.

Cyclocondensation Strategies

Constructing the pyrimidine ring with pre-installed functional groups avoids late-stage functionalization challenges.

Biginelli Reaction Variants

A modified Biginelli reaction using formylacetophenone, guanidine, and ethyl acetoacetate under acidic conditions yields 5-aminopyrimidine-4-carbaldehyde derivatives. HCl in ethanol at reflux achieves 40–50% yield, though scalability remains an issue.

Comparative Analysis of Methods

Table 2: Method Comparison for 5-Aminopyrimidine-4-carbaldehyde Synthesis

| Method | Yield Range (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–72 | ≥95 | High regioselectivity | Requires toxic POCl₃ |

| SeO₂ Oxidation | 60–70 | 90 | No protecting groups needed | Overoxidation risks |

| Suzuki-Miyaura Coupling | 50–60 | 85 | Functional group tolerance | Expensive catalysts |

| Biginelli Cyclocondensation | 40–50 | 80 | One-pot synthesis | Low yield, byproduct formation |

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

5-Aminopyrimidine-4-carbaldehyde serves as a precursor for synthesizing various bioactive compounds. Its derivatives have demonstrated potential in several therapeutic areas:

- Anticancer Agents : Compounds derived from 5-aminopyrimidine-4-carbaldehyde have shown promising activity against cancer cell lines. For instance, derivatives with modifications at the 5-position exhibited potent inhibitory effects on the VEGFR-2 kinase, which is crucial in cancer angiogenesis .

- Antimicrobial Activity : Research has indicated that certain derivatives can inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria. These compounds displayed significant inhibitory activity against both wild-type and mutant strains of the enzyme, suggesting their potential as antimalarial agents .

- Anti-inflammatory and Antiviral Properties : The compound has also been evaluated for its anti-inflammatory and antiviral activities. Studies suggest that certain derivatives can modulate inflammatory pathways and exhibit antiviral effects against various viral infections .

Synthetic Applications

The synthesis of 5-Aminopyrimidine-4-carbaldehyde is pivotal in creating various heterocyclic compounds. It acts as an intermediate in several synthetic pathways:

- Friedländer Reaction : This compound is utilized in the Friedländer synthesis to generate pyrido[2,3-d]pyrimidine derivatives, which have been linked to diverse pharmacological properties, including anticancer and antimicrobial activities .

- Formylation Reactions : The compound can undergo formylation to yield various substituted pyrimidines, enhancing its utility in organic synthesis. The use of reagents like Vilsmeier's reagent has been optimized to improve yields significantly .

Case Studies and Research Findings

Several studies highlight the applications of 5-Aminopyrimidine-4-carbaldehyde:

Mechanism of Action

The mechanism of action of 5-Aminopyrimidine-4-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For instance, pyrimidine-based anti-inflammatory agents function by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2) . This inhibition helps in mitigating inflammatory responses.

Comparison with Similar Compounds

2-Amino-5-bromopyrimidine-4-carbaldehyde (CAS 1260844-08-3)

- Molecular Formula : C₅H₄BrN₃O

- Molar Mass : 202.01 g/mol

- Key Differences: Substitution of a bromine atom at position 5 instead of an amino group. Bromine increases molar mass by ~79% compared to 5-Aminopyrimidine-4-carbaldehyde, significantly altering solubility (lower in polar solvents due to halogen hydrophobicity). The bromine atom introduces steric hindrance and electron-withdrawing effects, reducing reactivity at position 5 compared to the amino group in the parent compound. This makes the brominated analog less favorable for reactions requiring nucleophilic sites but more stable under acidic conditions .

2-Amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC)

- Molecular Formula : C₁₃H₁₄N₆O

- Molar Mass : 270.30 g/mol

- Key Differences: Incorporates a 4-N,N-dimethylaminophenyl substituent at position 4 and a carbonitrile group at position 3. The carbonitrile group offers distinct reactivity (e.g., participation in cycloaddition reactions) compared to the aldehyde in 5-Aminopyrimidine-4-carbaldehyde. Demonstrated antimicrobial activity in studies, attributed to the dimethylaminophenyl moiety, which is absent in the parent compound .

Pyrazole-Carboximidamide Derivatives (Structural Divergence)

- Common Features : Presence of carboximidamide (-C(=NH)NH₂) and aromatic substituents.

- Divergence: Pyrazole rings are five-membered (two adjacent nitrogen atoms), whereas pyrimidines are six-membered (two non-adjacent nitrogen atoms). The carboximidamide group in pyrazoles enables hydrogen bonding and metal coordination, similar to the aldehyde group in 5-Aminopyrimidine-4-carbaldehyde. However, the aldehyde’s electrophilicity allows for faster Schiff base formation compared to carboximidamides .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: The aldehyde group in 5-Aminopyrimidine-4-carbaldehyde enables faster derivatization than bromine or carbonitrile groups in analogs, making it preferable for combinatorial chemistry .

- Biological Activity: AHDMAPPC’s antimicrobial efficacy highlights the importance of aryl and electron-donating groups (e.g., dimethylamino), which are absent in the parent compound. This suggests that functionalizing 5-Aminopyrimidine-4-carbaldehyde with similar substituents could enhance bioactivity .

- Limitations: The smaller size and lack of complex substituents in 5-Aminopyrimidine-4-carbaldehyde may reduce target specificity compared to bulkier analogs like AHDMAPPC .

Biological Activity

5-Aminopyrimidine-4-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and angiogenesis inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Aminopyrimidine-4-carbaldehyde features a heterocyclic ring structure with two nitrogen atoms located at positions 1 and 2 of the pyrimidine ring. The amino group (NH₂) is attached at position 5, while the formyl group (CHO) is located at position 4. This unique arrangement of functional groups enhances its reactivity and potential for biological activity.

1. Inhibition of VEGFR-2

One of the most notable biological activities of 5-Aminopyrimidine-4-carbaldehyde is its inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a critical role in angiogenesis, which is the formation of new blood vessels from existing ones. Inhibiting VEGFR-2 can thus be pivotal in cancer treatment by preventing tumor growth through reduced blood supply.

A study highlighted that derivatives of this compound exhibited potent inhibitory activity against VEGFR-2, with certain compounds demonstrating IC50 values in the nanomolar range. For instance, compound 18a was reported to have IC50 values of 210 nM for c-Met and 170 nM for VEGFR-2, indicating strong dual inhibition potential .

2. Antiproliferative Effects

Research has shown that 5-Aminopyrimidine-4-carbaldehyde derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested :

- HeLa (cervical cancer)

- CEM (human T-lymphocyte)

- H1437 (non-small-cell lung cancer)

The antiproliferative activity was assessed using cell proliferation assays, revealing that several derivatives led to cell cycle arrest at the G2/M phase, effectively preventing mitosis .

Case Study 1: Dual Inhibition of c-Met and VEGFR-2

In a focused study on dual inhibitors targeting both c-Met and VEGFR-2 pathways, a series of derivatives based on the 5-Aminopyrimidine-4-carbaldehyde scaffold were synthesized. The results indicated that these compounds not only inhibited cell proliferation but also showed promising results in reducing tumor angiogenesis in vivo. The most effective compounds demonstrated IC50 values significantly lower than those of existing therapies, suggesting their potential as novel therapeutic agents .

Case Study 2: Structural Modifications and Biological Activity

Another research effort involved modifying the structure of 5-Aminopyrimidine-4-carbaldehyde to enhance its biological efficacy. By introducing various substituents at different positions on the pyrimidine ring, researchers were able to identify compounds with improved potency against both VEGFR-2 and c-Met. For instance, one derivative was noted for its ability to inhibit tumor growth in murine models while exhibiting minimal toxicity .

Summary of Research Findings

| Study | Biological Activity | IC50 Values | Cell Lines |

|---|---|---|---|

| Study A | VEGFR-2 Inhibition | 170 nM | HeLa |

| Study B | Antiproliferative | Various | CEM, H1437 |

| Study C | Dual Inhibition | 210 nM (c-Met) | Various |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Aminopyrimidine-4-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves oxidation of precursor alcohols like (5-Aminopyrimidin-4-yl)methanol using oxidizing agents (e.g., KMnO₄ or CrO₃) under controlled conditions. For example, oxidation reactions in aqueous or organic solvents at 60–80°C yield aldehydes, while over-oxidation may produce carboxylic acids . Optimization focuses on temperature, solvent polarity, and stoichiometry to minimize side products. Reaction progress is monitored via TLC or HPLC .

Q. How is 5-Aminopyrimidine-4-carbaldehyde characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Characterization relies on spectroscopic methods:

- NMR : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9–10 ppm) and pyrimidine ring structure.

- IR : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and amine groups (N–H, ~3300 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).

Comparative analysis with derivatives (e.g., 4-Amino-6-chloropyrimidine-5-carboxaldehyde) aids in spectral interpretation .

Q. What are the primary research applications of 5-Aminopyrimidine-4-carbaldehyde in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate in synthesizing pyrimidine derivatives with anticancer and antimicrobial activities. For example:

- Anticancer Agents : Structural modifications (e.g., introducing substituents at the aldehyde group) enhance selectivity against cancer cell lines. In vitro assays (e.g., MTT) validate cytotoxicity .

- Enzyme Inhibitors : The aldehyde moiety participates in Schiff base formation with target enzymes, studied via kinetic assays and X-ray crystallography .

Advanced Research Questions

Q. How can crystallization challenges for 5-Aminopyrimidine-4-carbaldehyde derivatives be addressed to improve structural analysis?

- Methodological Answer : Hydrogen bonding patterns (e.g., N–H···O interactions) influence crystal packing. Use Etter’s graph set analysis to predict hydrogen-bonding networks . For poorly diffracting crystals, high-resolution synchrotron X-ray sources or cryocrystallography (100 K) improve data quality. SHELXL refinement with anisotropic displacement parameters enhances accuracy .

Q. What strategies resolve contradictions in reactivity data during substitution reactions of 5-Aminopyrimidine-4-carbaldehyde?

- Methodological Answer : Contradictions (e.g., unexpected regioselectivity) are analyzed via:

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of intermediates) to identify favored reaction pathways.

- Isolation of Intermediates : Trapping transient species (e.g., using low-temperature NMR) to map mechanistic steps.

Cross-validation with analogous compounds (e.g., 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid) clarifies electronic effects .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, in situ IR) applied to study dynamic interactions of 5-Aminopyrimidine-4-carbaldehyde in solution?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, confirming coupling between aldehyde protons and adjacent pyrimidine carbons.

- In Situ IR : Monitors real-time aldehyde reactivity (e.g., imine formation) under varying pH and temperature.

Data are compared with model systems (e.g., 4-Amino-2-methylpyrimidine-5-carbonitrile) to infer solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.